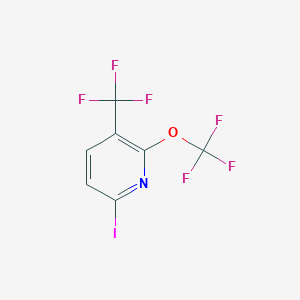
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with iodine, trifluoromethoxy, and trifluoromethyl groups, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine typically involves the introduction of iodine, trifluoromethoxy, and trifluoromethyl groups onto a pyridine ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of the iodine atom through halogenation reactions.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide.
Trifluoromethoxylation: Addition of the trifluoromethoxy group using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium fluoride can be used under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents replacing the iodine atom.
Applications De Recherche Scientifique
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets and pathways. The presence of iodine, trifluoromethoxy, and trifluoromethyl groups can influence its reactivity and binding affinity to specific targets. These interactions can modulate biological pathways and result in various effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Iodo-2-(trifluoromethyl)quinoline
- 6-Iodo-2-trifluoromethyl-1H-benzoimidazole
Uniqueness
6-Iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C7H2F6INO |
|---|---|
Poids moléculaire |
356.99 g/mol |
Nom IUPAC |
6-iodo-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2F6INO/c8-6(9,10)3-1-2-4(14)15-5(3)16-7(11,12)13/h1-2H |
Clé InChI |
ZNIBIRFKYBLJLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(F)(F)F)OC(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















